molecular formula C12H7IN2S B2569344 4-Iodo-6-phenylthieno[2,3-d]pyrimidine CAS No. 718615-92-0

4-Iodo-6-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2569344
CAS No.: 718615-92-0
M. Wt: 338.17
InChI Key: KFSCOHGEHTZQLL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 4-Iodo-6-phenylthieno[2,3-d]pyrimidine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is believed that the compound interacts with its targets in a way that leads to changes in cellular processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. Early research suggests that the compound may have significant effects on cellular processes .

Preparation Methods

The synthesis of 4-Iodo-6-phenylthieno[2,3-d]pyrimidine involves several steps and specific reaction conditions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

4-Iodo-6-phenylthieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with a cyano group would yield 4-cyano-6-phenylthieno[2,3-d]pyrimidine .

Scientific Research Applications

4-Iodo-6-phenylthieno[2,3-d]pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

4-Iodo-6-phenylthieno[2,3-d]pyrimidine can be compared with other similar compounds, such as:

    4-Bromo-6-phenylthieno[2,3-d]pyrimidine: Similar structure but with a bromine atom instead of iodine.

    4-Chloro-6-phenylthieno[2,3-d]pyrimidine: Similar structure but with a chlorine atom instead of iodine.

    4-Fluoro-6-phenylthieno[2,3-d]pyrimidine: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, which are influenced by the presence of the iodine atom .

Properties

IUPAC Name

4-iodo-6-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7IN2S/c13-11-9-6-10(8-4-2-1-3-5-8)16-12(9)15-7-14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSCOHGEHTZQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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